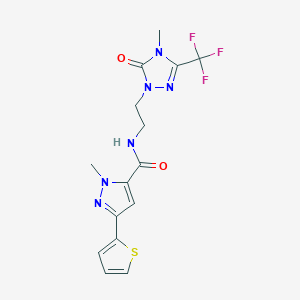
1-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15F3N6O2S and its molecular weight is 400.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a triazole moiety, which is known for various biological activities including antifungal, antibacterial, and anticancer properties. This article aims to explore the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H17F3N6O2, with a molecular weight of approximately 394.4 g/mol. The compound features several functional groups that contribute to its biological activity:
| Property | Details |
|---|---|
| Molecular Formula | C₁₇H₁₇F₃N₆O₂ |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | 1-methyl-N-(2-(4-methyl-5-oxo... |
| Purity | Typically ≥ 95% |
Biological Activity Overview
The biological activities of compounds containing the triazole structure have been extensively documented. This specific compound exhibits several pharmacological properties:
Antimicrobial Activity
Research indicates that triazole derivatives possess potent antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of enzyme systems critical for bacterial survival.
Anticancer Properties
Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways. For example, compounds with similar structures have been evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
Case Studies and Research Findings
Several studies highlight the biological activity of triazole compounds:
- Antibacterial Efficacy : A study published in PMC reported that certain triazole derivatives exhibited antibacterial activity significantly higher than standard antibiotics like ampicillin, showcasing their potential as therapeutic agents against resistant strains .
- Cytotoxic Activity : Another research highlighted the cytotoxic effects of triazole-containing compounds on various cancer cell lines, indicating that these compounds could serve as potential chemotherapeutic agents .
- Structure-Activity Relationship (SAR) : The structure of the compound plays a crucial role in its biological activity. Variations in substituents on the triazole ring can significantly affect potency and selectivity against target pathogens or cancer cells .
Table of Biological Activities
特性
IUPAC Name |
2-methyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N6O2S/c1-22-13(15(16,17)18)21-24(14(22)26)6-5-19-12(25)10-8-9(20-23(10)2)11-4-3-7-27-11/h3-4,7-8H,5-6H2,1-2H3,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHRIRVBFJQNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCN3C(=O)N(C(=N3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














